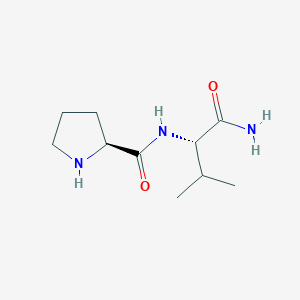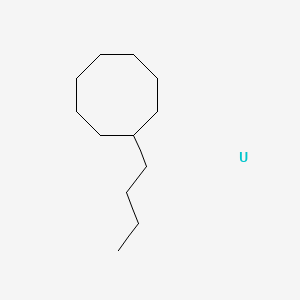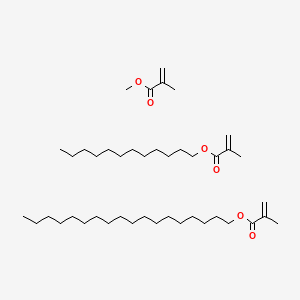
Dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate is a complex polymeric compound. This compound is part of the methacrylate family, known for its versatile applications in various industries due to its unique chemical properties. The polymer is synthesized from monomers such as 2-Propenoic acid, 2-methyl-, dodecyl ester, methyl 2-methyl-2-propenoate, and octadecyl 2-methyl-2-propenoate, which contribute to its distinct characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate typically involves free radical polymerization. This process is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in specific ratios. The reaction conditions, such as temperature, pressure, and initiator concentration, are meticulously controlled to ensure consistent polymer quality. The polymerization process is followed by purification steps to remove any unreacted monomers and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the ester groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: The polymer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted polymers depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mécanisme D'action
The polymer exerts its effects through various mechanisms depending on its application. In drug delivery systems, the polymer matrix controls the release rate of the drug by diffusion or degradation. The molecular targets and pathways involved include interactions with biological membranes and enzymes, which facilitate the controlled release and targeted delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate):
Poly(ethyl methacrylate): Similar in structure but with different ester groups, leading to variations in solubility and flexibility.
Poly(butyl methacrylate): Used in coatings and adhesives, offering different adhesive properties compared to the dodecyl ester polymer.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, dodecyl ester, polymer with methyl 2-methyl-2-propenoate and octadecyl 2-methyl-2-propenoate lies in its combination of long alkyl chains and methacrylate backbone, providing a balance of hydrophobicity, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and water-resistant materials.
Propriétés
Numéro CAS |
41227-38-7 |
|---|---|
Formule moléculaire |
C43H80O6 |
Poids moléculaire |
693.1 g/mol |
Nom IUPAC |
dodecyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C16H30O2.C5H8O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-4(2)5(6)7-3/h2,4-20H2,1,3H3;2,4-14H2,1,3H3;1H2,2-3H3 |
Clé InChI |
ABBVGMHBOZOWPC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OC |
Numéros CAS associés |
41227-38-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



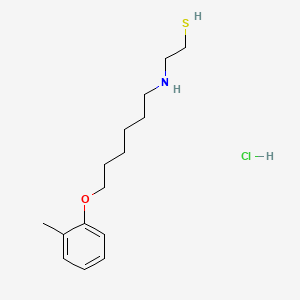


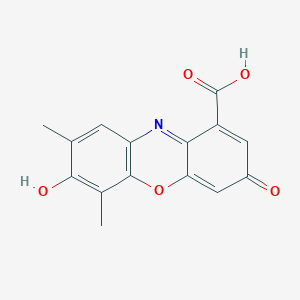

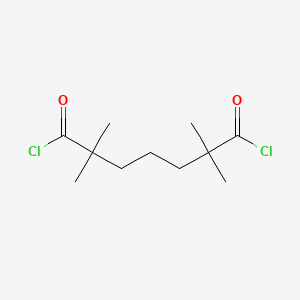
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
